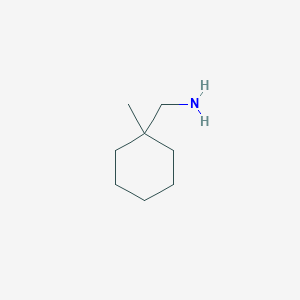![molecular formula C9H4Br2S2 B1592172 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene CAS No. 258527-25-2](/img/structure/B1592172.png)
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene
Übersicht
Beschreibung
“2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” is a chemical compound with the molecular formula C9H2Br2OS2 . It is used as a building block in the synthesis of low-band gap polymers, and is an intermediate for high-performance organic photovoltaics and organic field-effect transistors .
Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” consists of a total of 19 bonds. There are 15 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 3 five-membered rings, 2 eight-membered rings, 1 eleven-membered ring, and 2 Thiophene rings .Physical And Chemical Properties Analysis
The predicted boiling point of “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” is 402.7±45.0 °C, and its density is 2.104 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Organic Photovoltaics (OPVs)
2,6-Dibromo-4H-cyclopenta[1,2-b5,4-b’]dithiophene: is a promising building block for the synthesis of low bandgap polymers used in OPVs . Its planar structure facilitates effective π-π stacking, which is crucial for high charge carrier mobility. The compound’s ability to form a well-packed polymer backbone enhances the photovoltaic properties by improving light absorption and charge transport within the solar cell.
Organic Field-Effect Transistors (OFETs)
The compound’s planar conformation and strong electron-donating properties make it an excellent choice for OFETs . It can be used to create semiconducting polymers with high charge carrier mobility, which is essential for the development of high-performance OFETs with stable electrical characteristics.
Organic Light Emitting Diodes (OLEDs)
In OLED technology, 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can be utilized to synthesize electron-rich materials that emit light when an electric current is applied . Its structural rigidity and planarity are advantageous for efficient energy transfer and color purity in OLED displays.
Organic Semiconductors
This compound serves as a key monomer in the synthesis of organic semiconductors . The resulting materials exhibit a lower band gap due to effective conjugation, which is beneficial for various applications, including sensors, transistors, and other electronic devices.
Photovoltaic Devices
The incorporation of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene into polymers for photovoltaic devices can lead to improved power conversion efficiencies . Its structural properties contribute to better charge separation and transport, which are critical for the overall performance of photovoltaic cells.
Hole Transport Materials (HTMs)
In perovskite solar cells, materials derived from this compound can act as dopant-free HTMs . They facilitate the transport of holes from the perovskite layer to the electrodes, improving the device’s efficiency and stability without the need for additional dopants.
Wirkmechanismus
Mode of Action
It is known that the compound has a rigid coplanar structure, which favors π−π intermolecular interactions . This property could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s good electron-donating properties suggest that it may interact with electron transport pathways .
Safety and Hazards
Zukünftige Richtungen
“2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” has been used in the synthesis of polymers for organic electronics. For example, the CPDT backboned polymer, CPE-K, has been incorporated as the electron hole transporting layer (HTL) in the polymer/fullerene BHJ and perovskite solar cells . This suggests potential future directions in the development of high-performance organic photovoltaics and organic field-effect transistors .
Eigenschaften
IUPAC Name |
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2S2/c10-6-2-4-1-5-3-7(11)13-9(5)8(4)12-6/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCGLGXROCRIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609984 | |
| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene | |
CAS RN |
258527-25-2 | |
| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)



![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)


![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)